molecular formula C3HClN2OS B1277585 1,2,3-Thiadiazole-4-carbonyl chloride CAS No. 4100-17-8

1,2,3-Thiadiazole-4-carbonyl chloride

Cat. No.: B1277585
CAS No.: 4100-17-8
M. Wt: 148.57 g/mol
InChI Key: HSDHDEOGCBGOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Thiadiazole-4-carbonyl chloride is a heterocyclic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazole-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of chlorinated ketones with tosylhydrazine, followed by cyclization with a sulfur reagent in a basic medium . Another method includes the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Thiadiazole-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,2,3-thiadiazole-4-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. Additionally, its unique structure allows it to engage in hydrogen bonding and hydrophobic interactions with biological macromolecules .

Biological Activity

1,2,3-Thiadiazole-4-carbonyl chloride is a member of the thiadiazole family, which has gained attention for its diverse biological activities. This compound features a five-membered aromatic ring containing sulfur and nitrogen, contributing to its potential as a scaffold for drug development. This article reviews the biological activity of this compound, highlighting its pharmacological properties, synthetic methods, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for this compound is C_3H_2ClN_3OS. The synthesis typically involves the reaction of thiocarbonyl compounds with thionyl chloride or other reagents that facilitate the formation of the thiadiazole ring. A notable method includes the Hurd-Mori cyclization, where semicarbazones are treated with thionyl chloride to yield various substituted thiadiazoles .

Biological Activities

1,2,3-Thiadiazole derivatives exhibit a wide range of biological activities:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies indicate that this compound exhibits inhibitory effects against Staphylococcus epidermidis and Klebsiella pneumoniae .
  • Anticancer Properties : Research has identified anticancer potential in thiadiazole derivatives. The mechanism often involves interaction with DNA or inhibition of specific protein targets within cancer cells .
  • Anti-inflammatory Effects : Compounds containing the thiadiazole moiety have demonstrated anti-inflammatory properties in various models. This activity is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes .
  • Anticonvulsant Activity : Some studies suggest that 1,2,3-thiadiazole derivatives may act as anticonvulsants by modulating neurotransmitter systems involved in seizure activity .

Case Studies

Several studies have explored the biological activity of 1,2,3-thiadiazole derivatives:

  • Antimicrobial Study : A study published in Research on Chemical Intermediates evaluated several 1,2,3-thiadiazole derivatives for their antimicrobial efficacy. The results indicated that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as antibiotic agents .
  • Anticancer Research : In a study focusing on anticancer properties, researchers synthesized novel 1,2,3-thiadiazole derivatives and assessed their cytotoxic effects on various cancer cell lines. The findings revealed that some derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells .
  • Anti-inflammatory Mechanism : Another investigation explored the anti-inflammatory effects of 1,2,3-thiadiazole compounds in a rat model of inflammation. The study reported reduced levels of inflammatory markers following treatment with these compounds .

Summary of Biological Activities

Biological ActivityDescription
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammatory markers in animal models
AnticonvulsantModulates neurotransmitter systems related to seizures

Properties

IUPAC Name

thiadiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClN2OS/c4-3(7)2-1-8-6-5-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDHDEOGCBGOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424526
Record name 1,2,3-thiadiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4100-17-8
Record name 1,2,3-thiadiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-Thiadiazole-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1,2,3-Thiadiazole-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
1,2,3-Thiadiazole-4-carbonyl chloride
Reactant of Route 4
1,2,3-Thiadiazole-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
1,2,3-Thiadiazole-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
1,2,3-Thiadiazole-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.